富马酸

描述

Synthesis Analysis

Fumaramic acid is naturally occurring but it can also be produced through certain methods . The original method involved using bacteria to produce fumaric acid . This was later replaced with petrochemical production and sugar fermentation . Petrochemical production involves the use of hydrocarbons to synthesize the same chemical . Using sugar fermentation, fumaric acid is synthesized from furfural (an organic compound from processed corn) plus chlorate in the presence of a vanadium-based catalyst .Molecular Structure Analysis

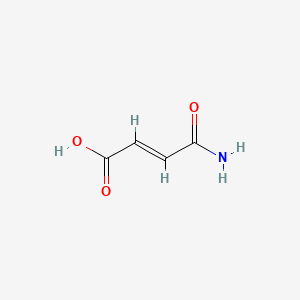

Fumaramic acid is an unsaturated dicarboxylic acid and its molecular structure comprises a conjugated system of double bonds . The IUPAC name for fumaric acid is (E)-butenedioic acid, denoting its trans isomeric form .Chemical Reactions Analysis

Fumaramic acid is involved in various chemical reactions. It is an intermediate in the citric acid cycle used by cells to produce energy in the form of adenosine triphosphate (ATP) from food . It is formed by the oxidation of succinate by the enzyme succinate dehydrogenase . Fumarate is then converted by the enzyme fumarase to malate .Physical And Chemical Properties Analysis

Fumaramic acid is a white solid with a density of 1.635 g/cm3 . It has a melting point of 287 °C and is slightly soluble in water . Its chemical formula is C4H4O4 and it has a molar mass of 116.072 g·mol−1 .科学研究应用

1. 多发性硬化症的治疗

- 富马酸酯 (FAE) 已被许可用于牛皮癣治疗,并已显示出免疫调节作用。在多发性硬化症中,富马酸酯 BG-12 显示出减少钆增强病灶,表明其具有治疗复发缓解型多发性硬化症的潜力 (Moharregh-Khiabani 等,2009)。

2. 生物医学应用

- 富马酸在治疗一系列人类疾病中具有潜在应用。它显示出在减少炎症性心脏病和作为抗 HIV 相关神经认知障碍的神经保护剂方面的有效性。此外,它已显示出对癌变的抑制作用,并用于组织工程和药物输送 (Das 等,2016)。

3. 生物医学应用中的光异构化

- 在紫外线照射下,富马酸衍生物可以转化为马来酰胺酸衍生物,表现出 pH 响应可降解性。此特性可用于开发用于生物医学应用的智能材料 (Choi 等,2014)。

4. 可持续生物合成

- 富马酸是各个行业的關鍵組成部分,已通過在酵母菌 (S. cerevisiae) 中引入特定基因來生物合成。此方法提供了一個可持續且生態友好的富馬酸生物合成途徑 (Xu 等,2012)。

5. 癌症中的表觀遺傳修飾物

- 富馬酸可以作為表觀遺傳修飾物,引起細胞的上皮-間質轉化。此特性對於了解某些腫瘤的侵襲性特徵非常重要 (Sciacovelli 等,2016)。

6. 生物燃料生產中的富馬酸鹽

- 已探討了各種微生物的遺傳修飾以增強富馬酸鹽的產生。這些進展對於有效生產生物燃料和其他工業上有用的化學品至關重要 (Chen 等,2019)。

7. 抗菌活性

- 富馬酸鹽在酸性條件下表現出抗菌活性,特別是對單核細胞增生李斯特菌。其獨特的作用使其成為食品安全應用中去污和去除生物膜的有希望的候選者 (Barnes & Karatzas,2020)。

作用机制

Target of Action

Fumaramic acid primarily targets enzymes involved in the tricarboxylic acid cycle, such as malate dehydrogenase and fumarate reductase . These enzymes play crucial roles in cellular metabolism, facilitating the conversion of nutrients into energy .

Mode of Action

Fumaramic acid interacts with its targets by binding to the active sites of these enzymes, potentially altering their function . The exact nature of these interactions and the resulting changes in enzyme activity are still under investigation.

Biochemical Pathways

Fumaramic acid is involved in the tricarboxylic acid cycle, a crucial metabolic pathway that provides energy for cellular processes . It is converted to malate by the enzyme fumarate hydratase, an important step in this cycle . Disruptions in this pathway due to alterations in fumaramic acid levels could have significant downstream effects on cellular metabolism.

Pharmacokinetics

It is known that dimethyl fumarate, a derivative of fumaramic acid, is rapidly metabolized into monomethyl fumarate in vivo

Result of Action

The molecular and cellular effects of fumaramic acid’s action are diverse and depend on the specific context. For example, in the context of oxidative stress and inflammation, fumaramic acid has been shown to have potent antioxidant and anti-inflammatory effects, potentially protecting cells from damage .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of fumaramic acid. For instance, the presence of heavy metals such as cadmium can modulate the immune/inflammatory response of fumaramic acid, potentially enhancing its protective effects . Additionally, the production of fumaramic acid can be influenced by factors such as light intensity and plant age .

安全和危害

未来方向

The rising prices of petroleum-based chemicals and the growing apprehension about food safety have reignited interest in the fermentation process to produce fumaric acid . The current tendency is towards implementing “green production” and environmentally friendly technologies like biotechnological production of fumaric acid using low-cost raw materials . The employment of biodegradable wastes as substrates for the microorganisms involved in fumaric acid synthesis has opened an economic and green route for production of the latter on a commercial scale .

属性

IUPAC Name |

(E)-4-amino-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSQQTNAZHBEJLS-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2987-87-3, 557-24-4 | |

| Record name | Fumaramic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Maleamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8155 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2E)-3-carbamoylprop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

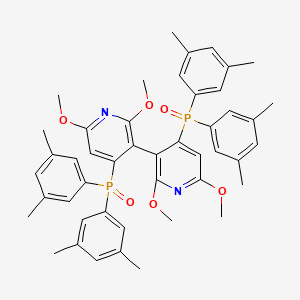

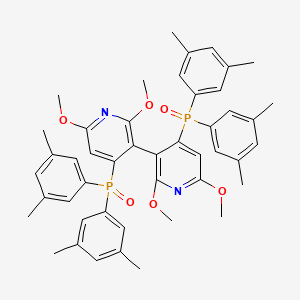

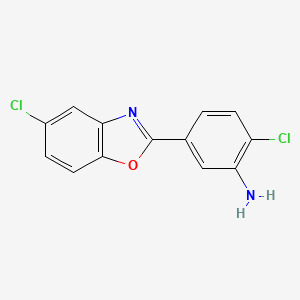

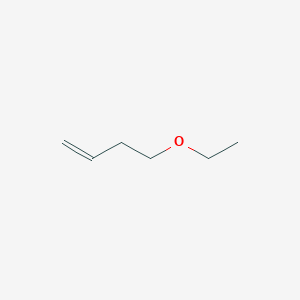

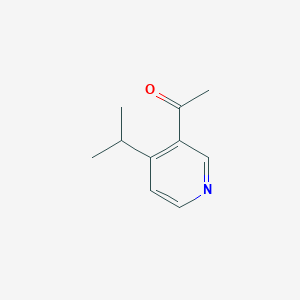

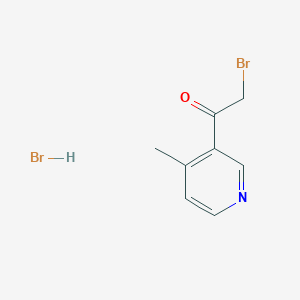

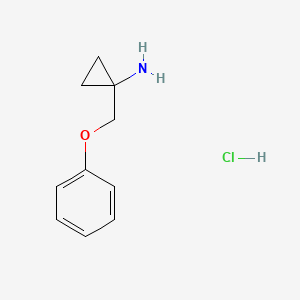

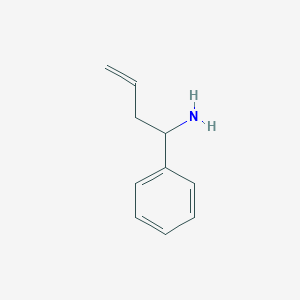

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is interesting about the structure of fumaramic acid and how does it relate to its reactivity?

A1: Fumaramic acid features a trans double bond, allowing for isomerization to its cis isomer, maleamic acid, upon UV illumination [, ]. This photoisomerization is key to unlocking pH-responsive degradability, making it particularly interesting for applications like controlled drug delivery [].

Q2: Can you elaborate on the pH-responsive degradability of fumaramic acid derivatives?

A2: While fumaramic acid derivatives themselves are not inherently pH-sensitive, their cis isomers (maleamic acid derivatives) exhibit degradability in acidic environments [, , ]. This characteristic is only unlocked after the fumaramic acid derivative undergoes UV-induced isomerization to the maleamic acid form.

Q3: How can the rate of photoisomerization and degradation of fumaramic acid derivatives be controlled?

A3: The rate of the combined photoisomerization-degradation process can be finely tuned by modifying the substituents attached to the double bond of the fumaramic acid derivative []. This control over degradation kinetics is crucial for tailoring the material for specific applications.

Q4: Are there any specific applications where this photoisomerization-induced degradation is particularly useful?

A4: This unique property holds significant potential for creating "smart materials" for biomedical applications []. For example, it could be employed in drug delivery systems that release therapeutic agents only upon exposure to both UV light and a specific pH environment, potentially at a target site within the body.

Q5: Beyond its photoisomerization, what other notable chemical reactions does fumaramic acid undergo?

A5: Fumaramic acid can be synthesized from asparagine in a phosphate buffer solution []. Additionally, its ester derivatives can undergo intramolecular [2 + 2] photocycloaddition reactions, leading to the formation of 2-(2,3-dicarboxycyclobutyl)glycines, compounds with potential biological activity [, ].

Q6: Has the crystal structure of fumaramic acid been determined, and if so, what insights does it provide?

A6: Yes, the crystal structure of fumaramic acid has been thoroughly studied []. It reveals that the molecule adopts a syn-planar conformation around both the C:C·C(NH2):O and C:C·C(OH):O groups. This is in contrast to the antiplanar conformation observed in both the α- and β-forms of fumaric acid, highlighting a key structural difference. The crystal packing is stabilized by a two-dimensional hydrogen-bond network, further contributing to its solid-state properties.

Q7: What is the role of computational chemistry in understanding fumaramic acid and its derivatives?

A7: While the provided abstracts do not specifically mention computational studies, these techniques are generally invaluable in this field. Computational chemistry could be used to model the photoisomerization process, predict the effects of different substituents on degradation rates, and even screen for potential binding partners or applications of fumaramic acid derivatives.

Q8: Has fumaramic acid been explored as a building block for larger molecular structures?

A8: Yes, one study describes the reaction of fumaramic acid (alongside its isomer, maleamic acid) with cellulose []. This reaction primarily yields cellulose half-acid esters, with crosslinked cellulose as a minor product. This modification of cellulose with fumaramic acid derivatives could lead to materials with altered properties, potentially useful in various applications.

Q9: Has a new antibiotic been derived from fumaramic acid?

A9: Yes, a new antibiotic called fumaramidmycin has been isolated from Streptomyces kurssanovii NR-7GG1 []. This compound is essentially N-(phenylacetyl) fumaramide and can be synthesized efficiently starting from fumaramic acid. The key step in this synthesis involves the formation of an N-acylated imino ether followed by mild acid hydrolysis. This discovery highlights the potential of fumaramic acid as a starting material for developing new bioactive compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[4-oxo-4-[4-(trifluoromethyl)phenyl]but-2-en-2-yl]amino]propyl]propanamide](/img/structure/B3425603.png)

![[6-(3-Fluorophenyl)-3-pyridinyl]methanamine](/img/structure/B3425638.png)